
Phenol, 4,4'-cyclopentylidenebis[2,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le phénol, 4,4'-cyclopentylidènebis[2,6-diméthyl-] est un composé organique de formule moléculaire C21H26O2. Il s'agit d'un dérivé du phénol, caractérisé par la présence d'un pont cyclopentylidène entre deux unités de 2,6-diméthylphénol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du phénol, 4,4'-cyclopentylidènebis[2,6-diméthyl-] implique généralement la condensation du 2,6-diméthylphénol avec la cyclopentanone. La réaction est catalysée par un acide, tel que l'acide chlorhydrique ou l'acide sulfurique, et est effectuée sous reflux. Le mélange réactionnel est ensuite neutralisé, et le produit est purifié par recristallisation.
Méthodes de production industrielle
En milieu industriel, la production de ce composé suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs continus pour garantir un mélange et un transfert de chaleur efficaces. Les conditions réactionnelles sont optimisées pour maximiser le rendement et la pureté, et le produit est isolé à l'aide de techniques de séparation avancées telles que la distillation et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le phénol, 4,4'-cyclopentylidènebis[2,6-diméthyl-] subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones.
Réduction : Les réactions de réduction peuvent convertir le composé en hydroquinones correspondantes.
Substitution : Les réactions de substitution aromatique électrophile peuvent introduire divers groupes fonctionnels sur les cycles phénoliques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme le brome, le chlore et l'acide nitrique sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Quinones et composés apparentés.
Réduction : Hydroquinones.
Substitution : Phénols halogénés, nitrophénols et autres dérivés substitués.
Applications de la recherche scientifique
Le phénol, 4,4'-cyclopentylidènebis[2,6-diméthyl-] a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme précurseur de composés pharmaceutiques.
Industrie : Utilisé dans la production de polymères, de résines et d'autres matériaux industriels.
Mécanisme d'action
Le mécanisme d'action du phénol, 4,4'-cyclopentylidènebis[2,6-diméthyl-] implique son interaction avec diverses cibles moléculaires. Le composé peut agir comme un antioxydant en piégeant les radicaux libres et en empêchant les dommages oxydatifs. Il peut également interagir avec les enzymes et les récepteurs, en modulant leur activité et en influençant les voies biologiques.
Applications De Recherche Scientifique
Phenol, 4,4’-cyclopentylidenebis[2,6-dimethyl-] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Phenol, 4,4’-cyclopentylidenebis[2,6-dimethyl-] involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Phénol, 4,4'-isopropylidènebis[2,6-diméthyl-] : Structure similaire mais avec un pont isopropylidène.
Phénol, 4,4'-méthylènebis[2,6-diméthyl-] : Contient un pont méthylène au lieu d'un pont cyclopentylidène.
Unicité
Le phénol, 4,4'-cyclopentylidènebis[2,6-diméthyl-] est unique en raison de son pont cyclopentylidène, qui lui confère des propriétés chimiques et physiques distinctes.
Propriétés
Numéro CAS |
156749-76-7 |
|---|---|
Formule moléculaire |
C21H26O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-[1-(4-hydroxy-3,5-dimethylphenyl)cyclopentyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C21H26O2/c1-13-9-17(10-14(2)19(13)22)21(7-5-6-8-21)18-11-15(3)20(23)16(4)12-18/h9-12,22-23H,5-8H2,1-4H3 |
Clé InChI |
NHPARHIYVDSSNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C2(CCCC2)C3=CC(=C(C(=C3)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)


![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)


![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)



![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)

